IR-775 chloride

Description

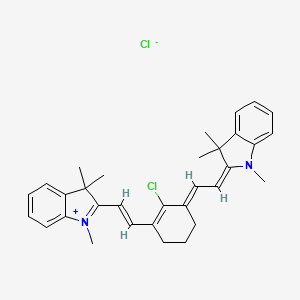

Structure

3D Structure of Parent

Properties

CAS No. |

199444-11-6 |

|---|---|

Molecular Formula |

C32H36Cl2N2 |

Molecular Weight |

519.5 g/mol |

IUPAC Name |

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride |

InChI |

InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

BPSIJFMUSNMMAL-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to IR-775 Chloride: Properties and Applications

This guide provides a comprehensive technical overview of IR-775 chloride, a near-infrared (NIR) cyanine dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, physicochemical and spectral properties, and key applications of this versatile fluorophore. The content is structured to offer not just data, but also insights into the practical application and scientific rationale behind its use.

Introduction to this compound: A Near-Infrared Workhorse

This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum. This spectral window (700-900 nm) is particularly advantageous for biological imaging, as it minimizes interference from autofluorescence of biological tissues and allows for deeper tissue penetration of light.[1] These characteristics have positioned this compound and similar NIR dyes as valuable tools in a range of biomedical research applications, from cellular imaging to in vivo studies.[2]

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its effective application.

Chemical Structure and Nomenclature

The structural backbone of this compound features two indoline rings connected by a polymethine chain, a common characteristic of cyanine dyes. The extended conjugated system is responsible for its absorption and fluorescence properties in the NIR region.

Systematic IUPAC Name: 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride[]

The chemical structure can be visualized as follows:

Caption: Chemical Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for sample preparation and for understanding the behavior of the dye in different experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 199444-11-6 | |

| Molecular Formula | C₃₂H₃₆Cl₂N₂ | |

| Molecular Weight | 519.55 g/mol | |

| Appearance | Green to dark green solid/crystal | |

| Melting Point | 208-215 °C | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | [4][5] |

Spectral Properties: The Key to Application

The utility of this compound as a fluorescent probe is defined by its spectral characteristics.

| Spectral Property | Value | Solvent | Source(s) |

| Absorption Maximum (λ_max_) | ~775 nm | Methanol | |

| Emission Maximum (λ_em_) | ~775 nm | Not specified | |

| Molar Extinction Coefficient (ε) | ≥ 240,000 M⁻¹cm⁻¹ | Methanol | |

| Fluorescence Quantum Yield (Φ_F_) | Data not readily available; typically low for heptamethine cyanine dyes in aqueous solutions. | - | [1] |

Expert Insight: The relatively low quantum yield of many heptamethine cyanine dyes in aqueous environments can be attributed to non-radiative decay pathways. However, their high molar extinction coefficients still allow for bright signals, especially when localized in specific cellular compartments or conjugated to targeting moieties. The photostability of cyanine dyes can also be a concern, as they are prone to photobleaching upon intense or prolonged light exposure.[6][7]

Applications in Research and Development

The unique spectral properties of this compound make it a valuable tool in several areas of biomedical research.

In Vivo Imaging

The NIR absorption and emission profile of this compound allows for deep tissue imaging with reduced background signal, making it suitable for non-invasive in vivo studies in small animal models.[2] It can be used to track the biodistribution of drug delivery systems or to visualize tumors.[4][8]

Workflow for In Vivo Tumor Imaging:

Caption: Generalized In Vivo Imaging Workflow

Experimental Protocol: In Vivo Tumor Imaging (Conceptual)

-

Animal Model: Establish a subcutaneous tumor model in immunocompromised mice.

-

Probe Preparation: Dissolve this compound in a biocompatible solvent (e.g., DMSO) and then dilute in sterile saline to the desired concentration.

-

Administration: Inject the this compound solution intravenously into the tumor-bearing mice.

-

Imaging: At various time points post-injection, anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters.

-

Analysis: Quantify the fluorescence intensity in the tumor region and other organs to assess tumor targeting and biodistribution.

-

Ex Vivo Confirmation: After the final imaging session, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.[8]

Cellular Imaging and Staining

This compound can be used for staining cells for visualization by fluorescence microscopy. Its lipophilic nature may lead to accumulation in cellular membranes.

Experimental Protocol: General Cell Staining for Fluorescence Microscopy

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration in a serum-free cell culture medium or a buffered salt solution (e.g., PBS).

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

-

Fixation (Optional): If required, fix the cells with a suitable fixative such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a NIR laser or light source and a corresponding emission filter.[10]

Photodynamic Therapy (PDT)

Upon excitation with light of a specific wavelength, photosensitizers like this compound can generate reactive oxygen species (ROS), which are cytotoxic and can be harnessed for therapeutic purposes, such as in photodynamic therapy (PDT) for cancer treatment.[11] The mechanism generally involves the photosensitizer absorbing a photon, leading to the formation of an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II mechanism) or participate in electron transfer reactions to produce other ROS (a Type I mechanism).[5][12][13]

Mechanism of ROS Generation in PDT:

Caption: Simplified PDT Mechanism

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and performance of this compound.

-

Storage: Store the solid compound in a cool, dark, and dry place. Solutions, especially in protic solvents, should be prepared fresh and protected from light to minimize degradation.

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable near-infrared cyanine dye with significant potential in biomedical research, particularly in the fields of in vivo imaging and as a photosensitizer. Its favorable spectral properties allow for deep tissue imaging with high signal-to-noise ratios. While further research is needed to fully characterize its quantum yield, photostability, and toxicological profile, the existing data and its successful application in various studies underscore its importance as a tool for advancing our understanding of biological processes and developing novel therapeutic strategies.

References

-

A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available from: [Link]

- Abrahamse, H., & Hamblin, M. R. (2016). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 14, 101-111.

- Bernd, A., & Biesalski, H. K. (2022). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry.

-

In vivo fluorescence imaging and biodistribution of free IR775,... ResearchGate. Available from: [Link]

- Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery. ACS Nano, 16(10), 16291-16304.

- Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv preprint arXiv:1901.07684.

- Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging.

- Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. STAR Protocols, 3(2), 101234.

- ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. Antioxidants, 11(7), 1288.

-

(a) Chart comparing the IC50 values of the compounds for different cell lines. ResearchGate. Available from: [Link]

-

In vivo tumor imaging. a) Experimental protocol. The cultured tumor... ResearchGate. Available from: [Link]

-

Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. (2015, July 27). Available from: [Link]

-

2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. ResearchGate. Available from: [Link]

- In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots.

- In Vivo Imaging in Cancer. Cold Spring Harbor Perspectives in Medicine, 2(12), a003893.

- Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. Chemical Science, 12(3), 1102-1109.

- Recent Advances in Cyanine-Based Phototherapy Agents. Frontiers in Chemistry, 9, 688145.

- In Vivo Bio-imaging Using Chlorotoxin-based Conjugates. Current Medicinal Chemistry, 18(31), 4847-4856.

- A New Straightforward Synthesis of 2', 3'-Didehydro-2', 3'-dideoxy-2'-(2"-(trimethylsilyl)ethylthio)thymidine, Key Intermediate for the Synthesis of 2'-Substituted Thionucleosides. Journal of the Brazilian Chemical Society.

- The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 21(19), 7071.

- Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance. Chemistry – A European Journal, 25(56), 13009-13014.

-

(PDF) A New Straightforward Synthesis of 2', 3'-Didehydro-2', 3'-dideoxy-2'-(2"-(trimethylsilyl)ethylthio)thymidine, Key Intermediate for the Synthesis of 2'-Substituted Thionucleosides. ResearchGate. Available from: [Link]

-

The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Available from: [Link]wide_range_of_IC50_value)

Sources

- 1. Generation of Reactive Oxygen Species by Photosensitizers and their Modes of Action on Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Is the prediction of LD50 using cell cultures generally valid?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Prediction of LD50 values by cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]

- 11. Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. chem.uci.edu [chem.uci.edu]

- 13. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molar Extinction Coefficient of IR-775 Chloride for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of near-infrared (NIR) imaging and therapeutics, precision and reproducibility are paramount. For scientists and researchers leveraging the unique properties of cyanine dyes like IR-775 chloride, a thorough understanding of their fundamental photophysical characteristics is not merely academic—it is the bedrock of robust experimental design and successful application. This guide provides an in-depth exploration of the molar extinction coefficient of this compound, a critical parameter that governs its interaction with light and, consequently, its efficacy in applications ranging from bioimaging to photothermal therapy.

This document moves beyond a simple recitation of facts to offer field-proven insights into the nuances of measuring and applying this crucial value. We will delve into the theoretical underpinnings of the molar extinction coefficient, provide a detailed, self-validating experimental protocol for its accurate determination, and explore the profound implications of this parameter in the context of drug delivery and photothermal cancer treatment.

Understanding this compound: Physicochemical Properties

This compound is a heptamethine cyanine dye characterized by its strong absorption in the near-infrared spectrum, typically around 775 nm. This property makes it an invaluable tool for deep-tissue imaging and as a photosensitizer in therapeutic applications where minimal autofluorescence and deeper tissue penetration are required. A comprehensive understanding of its physicochemical properties is the first step toward its effective utilization.

| Property | Value | Source(s) |

| Chemical Name | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Molecular Formula | C₃₂H₃₆Cl₂N₂ | |

| Molecular Weight | 519.55 g/mol | |

| Appearance | Green to dark green solid | |

| Maximum Absorption (λmax) | ~775 nm (in methanol) | [1] |

| Molar Extinction Coefficient (ε) | ≥ 240,000 M⁻¹cm⁻¹ (in methanol, at 772-777 nm) | [1] |

The Molar Extinction Coefficient: A Cornerstone of Photophysical Characterization

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule and is defined by the Beer-Lambert Law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in mol/L or M)

-

l is the path length of the light through the sample (typically 1 cm)

An accurate determination of the molar extinction coefficient is critical for several reasons:

-

Quantitative Analysis: It allows for the precise determination of the concentration of this compound in solution, which is fundamental for dose-response studies and formulation development.

-

Quality Control: Verifying the molar extinction coefficient of a new batch of this compound ensures its purity and consistency.[2]

-

Predictive Modeling: In applications like photothermal therapy, the molar extinction coefficient is a key parameter in predicting the efficiency of light-to-heat conversion.

The Influence of the Solvent Environment

The electronic transitions of cyanine dyes like this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This can lead to shifts in the absorption maximum (λmax) and changes in the molar extinction coefficient. Therefore, it is imperative to report the molar extinction coefficient with the corresponding solvent in which it was measured. While methanol is a commonly used solvent for this compound, its spectral properties can differ in other solvents such as dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers. When selecting a solvent for spectroscopic analysis, it is crucial to choose one that does not absorb in the region of interest and in which the dye is fully solubilized to avoid aggregation.[3][4][5][6]

The Challenge of Aggregation

Cyanine dyes are known to form aggregates (dimers, H-aggregates, and J-aggregates) in solution, particularly at high concentrations and in aqueous environments. This aggregation significantly alters the absorption spectrum, leading to the appearance of new bands and a deviation from the Beer-Lambert law. Such deviations can result in an inaccurate determination of the molar extinction coefficient. To mitigate this, it is crucial to work with dilute solutions and to visually inspect the absorption spectrum for signs of aggregation, such as shoulder peaks or a shift in the λmax.

Experimental Protocol for the Accurate Determination of the Molar Extinction Coefficient of this compound

This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and minimize common sources of error.

Materials and Equipment

-

This compound (high purity)

-

Spectrophotometric grade methanol (or other suitable solvent)

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

UV-Vis-NIR spectrophotometer with a linear range up to at least 2 absorbance units

-

Matched quartz cuvettes (1 cm path length)

Step-by-Step Methodology

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount (e.g., 1-2 mg) of this compound using a calibrated analytical balance. The use of an anti-static device is recommended for accurate weighing of powders.

-

Quantitatively transfer the weighed dye to a volumetric flask (e.g., 10 mL or 25 mL).

-

Dissolve the dye completely in the chosen solvent (e.g., methanol). Ensure complete dissolution by gentle swirling or sonication.

-

Carefully bring the solution to the mark with the solvent and mix thoroughly.

-

Calculate the precise molar concentration of this stock solution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate serial dilutions from the stock solution to prepare at least five different concentrations.

-

A recommended starting concentration range for the dilutions is between 1 µM and 10 µM. This range is generally low enough to minimize aggregation and likely to fall within the linear range of most spectrophotometers.

-

Use Class A volumetric pipettes and flasks for all dilutions to ensure accuracy.

-

-

Spectrophotometric Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

-

Set the spectrophotometer to scan a wavelength range that includes the expected λmax of this compound (e.g., 600-900 nm).

-

Use the same solvent as used for the dye solutions as a blank to zero the instrument.

-

Measure the absorbance spectrum of each of the prepared dilutions, starting from the most dilute.

-

Rinse the cuvette with the next solution to be measured before filling it.

-

Record the absorbance at the λmax. The λmax should be consistent across all concentrations. A shift in λmax can be an indicator of aggregation.

-

-

Data Analysis and Calculation:

-

Create a Beer-Lambert plot by graphing the absorbance at λmax (y-axis) versus the molar concentration (x-axis).

-

Perform a linear regression analysis on the data points.

-

The slope of the resulting line is the molar extinction coefficient (ε).

-

The R² value of the linear regression should be ≥ 0.999 to ensure the data adheres to the Beer-Lambert law within the tested concentration range. A lower R² value may indicate experimental error or non-linearity due to aggregation. The y-intercept should be close to zero.[7][8][9]

-

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, spectrophotometric grade solvents to avoid interference from absorbing impurities.[6]

-

Cuvette Matching: Use a pair of matched cuvettes for the blank and the sample to minimize variations in path length and optical properties.

-

Temperature Control: For highly accurate measurements, consider using a temperature-controlled cuvette holder, as temperature can influence solvent properties and dye solubility.

-

Photostability: Cyanine dyes can be susceptible to photobleaching. To minimize this, prepare fresh solutions and avoid prolonged exposure to light. Store stock solutions in the dark and at a low temperature as recommended.

-

Linear Range: Ensure that the measured absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.5 absorbance units.[10]

Experimental Workflow Diagram

Caption: Experimental Workflow for Determining the Molar Extinction Coefficient of this compound.

The Critical Role of the Molar Extinction Coefficient in Photothermal Therapy

Photothermal therapy (PTT) is a promising cancer treatment modality that utilizes photothermal agents, such as this compound, to convert light energy into heat, thereby inducing localized hyperthermia and subsequent tumor cell death. The efficacy of this process is directly dependent on the photothermal conversion efficiency of the agent, which is heavily influenced by its molar extinction coefficient.

A high molar extinction coefficient at the wavelength of the irradiating laser is a prerequisite for an effective photothermal agent. This is because a higher ε means that more photons are absorbed by the dye molecules at a given concentration, leading to a more efficient generation of heat. Therefore, an accurate knowledge of the molar extinction coefficient of this compound is essential for:

-

Dosimetry and Treatment Planning: Calculating the expected heat generation for a given concentration of the dye and laser power.

-

Development of Nanocarriers: Designing drug delivery systems that optimize the local concentration of this compound within the tumor tissue to achieve the desired therapeutic temperature.

-

Comparative Studies: Evaluating the photothermal efficacy of new derivatives of this compound or comparing it with other photothermal agents.

Mechanism of Photothermal Therapy

The mechanism of photothermal therapy involves several key steps, all of which are initiated by the absorption of light by the photothermal agent.

Caption: Mechanism of this compound-Mediated Photothermal Therapy.

Conclusion: The Path to Reliable and Reproducible Research

The molar extinction coefficient of this compound is a fundamental parameter that underpins its successful application in research and drug development. An in-depth understanding of its theoretical basis, coupled with a rigorous and well-controlled experimental approach to its determination, is essential for generating reliable and reproducible data. By appreciating the influence of the solvent environment, the potential for aggregation, and the critical role of this parameter in therapeutic applications like photothermal therapy, researchers can unlock the full potential of this versatile near-infrared dye. This guide serves as a comprehensive resource to empower scientists to approach their work with this compound with the confidence and precision that scientific integrity demands.

References

-

ResearchGate. The calculated photothermal conversion efficiency coefficient (η) of.... [Link]

-

Bellevue College. Beer's Law: Determining the Concentration of a Solution. [Link]

-

YouTube. Quality Control of Spectrophotometer-Part III. [Link]

-

Chemistry LibreTexts. The Beer-Lambert Law. [Link]

-

International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

-

Shimadzu. 01-00321-EN Optimal Solvent and Cell Selection for the Near-Infrared Region. [Link]

-

National Institutes of Health. Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. [Link]

-

MDPI. Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. [Link]

-

University of Washington. Beer's Law Tutorial. [Link]

-

ResearchGate. what is the best solvent for UV-Vis spectroscopy analysis?. [Link]

-

Quora. In which range of concentration is the Beer-Lambert law applicable?. [Link]

-

ResearchGate. Two Spectrophotometric Methods for the Assay of Benzalkonium Chloride in Bandage Samples. [Link]

-

YouTube. UV-Visible Spectroscopy: Choice of Solvent Red/Blue Shifts. [Link]

-

Merck Millipore. Solvents for Spectroscopy Uvasol®. [Link]

Sources

- 1. IR 775 Chloride | 199444-11-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. ijrar.org [ijrar.org]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. Beer's Law Tutorial [chem.ucla.edu]

- 9. quora.com [quora.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Absorption and Emission Spectra of IR-775 Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core photophysical properties of IR-775 chloride, a near-infrared (NIR) heptamethine cyanine dye. This document is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields who utilize fluorescent probes in their work. We will delve into the theoretical underpinnings of its spectral characteristics, provide practical experimental protocols for their measurement, and discuss the critical influence of the solvent environment.

Introduction to this compound: A Workhorse in the Near-Infrared

This compound, with the chemical name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a synthetic polymethine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.[1][2] Its chemical structure, characterized by two indolenine heterocyclic nuclei linked by a polymethine chain, is responsible for its distinct spectral properties.[1][2] The extended π-conjugated system of heptamethine cyanine dyes like this compound allows for the absorption and emission of low-energy photons, placing their spectral window in the NIR region (typically 700-900 nm).[3] This "optical window" in biological tissues is particularly advantageous for in vivo imaging applications, as it minimizes interference from tissue autofluorescence and allows for deeper light penetration.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₂H₃₆Cl₂N₂ | [1] |

| Molecular Weight | 519.55 g/mol | [2][4] |

| CAS Number | 199444-11-6 | [4] |

| Appearance | Green to dark green powder/crystal | [2] |

The Photophysical Heart of this compound: Understanding Absorption and Emission

The interaction of this compound with light is governed by the principles of molecular photophysics, which can be effectively visualized using a Jablonski diagram.

The Jablonski Diagram: A Conceptual Framework

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorbing a photon of appropriate energy, an electron in the ground state (S₀) is promoted to a higher electronic singlet state (typically S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways, including fluorescence (radiative decay) and non-radiative decay.

Absorption Spectrum

The absorption spectrum of this compound is characterized by a strong, narrow band in the near-infrared region, which corresponds to the S₀ → S₁ electronic transition. The position of this absorption maximum (λ_max) is a key characteristic of the dye.

Emission Spectrum and the Stokes Shift

Following excitation, the fluorescence emission spectrum is observed at longer wavelengths (lower energy) than the absorption spectrum. This phenomenon, known as the Stokes shift, arises from the energy loss due to vibrational relaxation in the excited state before fluorescence occurs. A larger Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emission signal from the excitation light, leading to improved signal-to-noise ratios. For this compound in chloroform, the absorption and emission maxima are reported to be 793 nm and 818 nm, respectively, resulting in a Stokes shift of 25 nm.[5]

Key Photophysical Parameters of this compound

The utility of a fluorescent dye is defined by a set of quantitative parameters that describe its efficiency in absorbing and emitting light.

Table 2: Spectroscopic Properties of this compound

| Parameter | Value | Solvent | Source |

| Absorption Maximum (λ_abs) | ~775 nm | Methanol | |

| 793 nm | Chloroform | [5] | |

| Emission Maximum (λ_em) | 818 nm | Chloroform | [5] |

| Molar Extinction Coefficient (ε) | ≥ 240,000 M⁻¹cm⁻¹ | Methanol | |

| Stokes Shift | 25 nm | Chloroform | [5] |

| Fluorescence Lifetime (τ) | Typically 0.3 - 1.5 ns (for heptamethine dyes) | DMSO | |

| Quantum Yield (Φ) | Highly solvent dependent | - |

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. A high extinction coefficient, as is characteristic of cyanine dyes like this compound, signifies a high probability of light absorption, making them bright fluorescent probes.

Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. The quantum yield of cyanine dyes is highly sensitive to the solvent environment, often decreasing in polar, protic solvents due to increased non-radiative decay pathways.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For many cyanine dyes, the lifetime is in the nanosecond range. This parameter is also influenced by the solvent and can be used to probe the local environment of the fluorophore. The fluorescence lifetime of polymethine dyes generally increases in non-polar solvents.

The Critical Role of the Solvent Environment

The photophysical properties of this compound are profoundly influenced by the surrounding solvent. Polarity, viscosity, and the ability of the solvent to form hydrogen bonds can all affect the absorption and emission spectra, as well as the quantum yield and fluorescence lifetime. These solvent-dependent effects, known as solvatochromism, arise from differential solvation of the ground and excited electronic states of the dye molecule. Generally, for cyanine dyes, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the absorption and emission spectra.

Experimental Workflow for Spectral Characterization

Accurate determination of the absorption and emission spectra of this compound requires careful experimental design and execution.

Step-by-Step Protocol for Absorption and Emission Measurements

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., methanol, ethanol, DMSO, chloroform)

-

Volumetric flasks and pipettes

-

UV-Vis-NIR spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired spectroscopic grade solvents. The final concentrations for absorption measurements should result in an absorbance maximum between 0.1 and 1.0 to ensure linearity. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Absorption Measurement:

-

Record a baseline spectrum of the solvent using a quartz cuvette.

-

Measure the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 600-900 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λ_max (or slightly lower to avoid scattered light).

-

Record the fluorescence emission spectrum, scanning a wavelength range that is red-shifted from the excitation wavelength (e.g., 750-950 nm).

-

Identify the wavelength of maximum emission.

-

-

Data Analysis:

-

Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette.

-

Determine the Stokes shift by calculating the difference between the emission and absorption maxima.

-

Protocol for Quantum Yield Determination (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Additional Materials:

-

A suitable fluorescence standard with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO).

Procedure:

-

Prepare solutions of the standard and the this compound sample in the same solvent with closely matched absorbances at the same excitation wavelength (absorbance < 0.1).

-

Measure the absorption spectra of both solutions.

-

Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Integrate the area under the emission curves for both the standard and the sample.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Conclusion and Future Perspectives

This compound is a valuable tool for researchers working in the near-infrared spectral region. Its strong absorption and emission characteristics, coupled with the ability to function within the biological optical window, make it a powerful probe for a variety of applications, including in vivo imaging and drug delivery studies. A thorough understanding of its photophysical properties, particularly the influence of the local environment, is paramount for the successful design and interpretation of experiments. While the fundamental spectral characteristics of this compound are well-established, further research to precisely quantify its quantum yield and fluorescence lifetime in a broader range of biologically relevant solvents and microenvironments will undoubtedly enhance its utility and enable more sophisticated applications in the future.

References

-

Smith, B. D., et al. (2020). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging. Angewandte Chemie International Edition, 59(29), 12154-12161. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FluoroFinder. (n.d.). Live/Dead Fix Near IR (775) Dye Profile. Retrieved from [Link]

-

Klán, P., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. The Journal of Organic Chemistry, 85(15), 9545–9556. [Link]

-

ResearchGate. (2020). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. Retrieved from [Link]

-

Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137–2149. [Link]

-

MDPI. (2020). Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging. Retrieved from [Link]

-

ResearchGate. (n.d.). Steady-state fluorescence emission spectra of heptamethine cyanine dye. Retrieved from [Link]

-

ACS Publications. (2021). Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance. JACS Au. [Link]

-

KUBO Labs. (n.d.). Long fluorescence lifetime dyes - probes for tomorrow. Retrieved from [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]

-

PubChem. (n.d.). IR 780 iodide. National Center for Biotechnology Information. Retrieved from [Link]

-

fluorophores.org. (n.d.). Fluorescent Substances. Retrieved from [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. IR 775 Chloride | CymitQuimica [cymitquimica.com]

- 3. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 90% dye content 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fluorophores.org [fluorophores.tugraz.at]

Navigating the Solvent Maze: A Technical Guide to the Quantum Yield of IR-775 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quantum Yield in Near-Infrared Applications

IR-775 chloride, a heptamethine cyanine dye, is a prominent fluorophore in the near-infrared (NIR) window, a spectral region highly advantageous for deep-tissue bio-imaging and targeted therapies. Its utility in these sophisticated applications is fundamentally governed by its photophysical properties, paramount among which is the fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, dictates the brightness of the dye and, consequently, the sensitivity and resolution of any imaging modality or the efficiency of light-activated processes.

While this compound is commercially available, a comprehensive dataset of its quantum yield in a variety of solvents is not readily found in published literature. However, by examining the well-documented behavior of structurally similar NIR cyanine dyes, we can predict and understand the solvent-dependent fluorescence of this compound. This guide provides an in-depth exploration of the theoretical underpinnings of fluorescence quantum yield, a detailed methodology for its experimental determination, and a discussion of the anticipated effects of different solvent environments on the performance of this compound, supported by data from analogous compounds.

Theoretical Framework: The Tug-of-War Between Radiative and Non-Radiative Decay

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Following the absorption of a photon and excitation to a higher electronic state, a molecule can return to its ground state through several pathways. These de-excitation pathways are in direct competition, and their relative rates determine the quantum yield.

The primary de-excitation pathways include:

-

Radiative Decay (Fluorescence): The emission of a photon. The rate of this process is denoted as kr.

-

Non-Radiative Decay: De-excitation without the emission of a photon. This encompasses several processes:

-

Internal Conversion: A transition between electronic states of the same multiplicity, with the excess energy dissipated as heat.

-

Intersystem Crossing: A transition between electronic states of different multiplicities (e.g., from a singlet to a triplet state).

-

Photoisomerization: A light-induced change in the molecule's geometry, a particularly significant quenching pathway for cyanine dyes in low-viscosity solvents.

-

The quantum yield (Φf) is mathematically expressed as:

Φf = kr / (kr + Σknr)

where Σknr is the sum of the rates of all non-radiative decay processes. From this relationship, it is evident that any factor influencing the rates of radiative or non-radiative decay will directly impact the quantum yield. The solvent environment plays a pivotal role in modulating these rates.

Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[1]

Recommended Near-Infrared (NIR) Quantum Yield Standards

For the NIR region where this compound emits, suitable reference standards include:

-

IR-125: Φf = 0.132 in ethanol[2]

-

HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide): Φf = 0.283 in ethanol[2]

-

Indocyanine Green (ICG): Φf ≈ 0.12 - 0.14 in ethanol[1]

Experimental Protocol

-

Preparation of Solutions:

-

Prepare a stock solution of both the this compound sample and the chosen reference standard in the desired spectroscopic-grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[1]

-

-

Spectroscopic Measurements:

-

Acquire the absorption spectra of all prepared solutions using a UV-Vis-NIR spectrophotometer. Record the absorbance at the excitation wavelength.

-

Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the instrument's spectral response.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

-

Determine the slope (gradient) of the linear fit for both the sample (GradX) and the standard (GradStd).

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦStd * (GradX / GradStd) * (ηX2 / ηStd2)

Where:

-

ΦStd is the quantum yield of the standard.

-

GradX and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

ηX and ηStd are the refractive indices of the solvents used for the sample and standard, respectively.

-

Experimental Workflow Diagram

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Solvent Effects on the Quantum Yield of Heptamethine Cyanine Dyes

While specific data for this compound is limited, extensive research on analogous heptamethine cyanine dyes like Indocyanine Green (ICG), IR-780, and IR-783 provides a clear picture of the expected solvent-dependent behavior.

| Dye | Solvent | Quantum Yield (Φf) | Reference(s) |

| Indocyanine Green (ICG) | Water | 0.029 | [1] |

| Ethanol (EtOH) | 0.12 - 0.14 | [1] | |

| Dimethyl Sulfoxide (DMSO) | ~0.21 - 0.42 | [2][3] | |

| Fetal Bovine Serum (FBS) | 0.12 - 0.14 | [1] | |

| IR-780 | Chloroform | Soluble | [4] |

| Ethanol (EtOH) | Slightly Soluble | [4] | |

| DMSO | Slightly Soluble | [4] | |

| Dimethylformamide (DMF) | Slightly Soluble | [4] | |

| IR-783 | Ethanol (EtOH) | Soluble (~1 mg/mL) | [5] |

| DMSO | Soluble (~1 mg/mL) | [5] | |

| DMF | Soluble (~1 mg/mL) | [5] | |

| PBS (pH 7.4) | 0.055 | [6] |

Note: The solubility information for IR-780 and IR-783 is included as it is a critical factor for preparing solutions for quantum yield measurements.

Discussion of Solvent Effects

The data for ICG and IR-783 clearly demonstrates that the quantum yield of heptamethine cyanine dyes is highly sensitive to the solvent environment. The general trend observed is a significantly lower quantum yield in aqueous and protic solvents compared to aprotic and more viscous organic solvents. This can be attributed to the following factors:

-

Photoisomerization: The primary non-radiative decay pathway for many cyanine dyes is trans-cis isomerization around the polymethine chain in the excited state.[7] In low-viscosity solvents like water, this process is very efficient, leading to rapid non-radiative decay and consequently, a low quantum yield. In more viscous solvents, the rotation required for isomerization is hindered, which slows down this non-radiative decay pathway and allows for more efficient fluorescence.

-

Solvent Polarity: An increase in solvent polarity can lead to an increase in the rate of non-radiative decay for some cyanine dyes.[8] However, the effect is complex and can also influence the radiative decay rate. For some fluorophores, increasing solvent polarity can enhance fluorescence.[8]

-

Aggregation: In aqueous solutions, cyanine dyes have a tendency to form non-fluorescent aggregates, which further reduces the overall quantum yield. The use of organic co-solvents or binding to proteins like albumin can disrupt these aggregates and enhance fluorescence.

Relationship between Solvent Properties and De-excitation Pathways

Caption: Influence of solvent properties on the competing decay pathways that determine quantum yield.

Practical Considerations and Best Practices

-

Solvent Purity: Always use fresh, spectroscopic-grade solvents to avoid impurities that may quench fluorescence or introduce background signals.[9]

-

Dye Stability: Prepare solutions fresh and store them in the dark to minimize photobleaching. Regularly check the absorption spectrum for any changes that might indicate dye degradation.

-

Concentration Control: As mentioned, maintain a low absorbance (ideally < 0.1) to prevent inner filter effects and dye aggregation, both of which can lead to inaccurate quantum yield measurements.

-

Oxygen Removal: For some fluorophores, dissolved oxygen can quench fluorescence. While often not a major factor for robust dyes in standard measurements, for precise determinations, de-gassing the solvent may be necessary.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter that is profoundly influenced by the solvent environment. While direct, comprehensive data for this compound remains to be published, the behavior of analogous heptamethine cyanine dyes provides a strong predictive framework. It is expected that this compound will exhibit a low quantum yield in low-viscosity, aqueous environments and a significantly higher quantum yield in more viscous, organic solvents like DMSO and ethanol. This is primarily due to the suppression of non-radiative decay through photoisomerization in more viscous media. For any application where the fluorescence brightness of this compound is critical, it is imperative to experimentally determine its quantum yield in the specific solvent or biological medium of interest using the comparative method outlined in this guide. This will ensure the optimization of experimental conditions and the acquisition of reliable and reproducible data.

References

-

BAM Federal Institute for Materials Research and Testing. (n.d.). Fluorescence Quantum Yield Standards. Retrieved from [Link]

- Cosco, E. D., et al. (2021). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. Journal of Biomedical Optics, 26(1), 015003.

- Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024.

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Melo, T. S., et al. (2011). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600–1000 nm. Analytical Chemistry, 83(17), 6578–6585.

- Chibisov, A. K., & Görner, H. (1997). Photoisomerization of dicarbocyanine dyes. The Journal of Physical Chemistry A, 101(24), 4305–4312.

- Landsman, M. R., et al. (2021). ICG revisited: Excited-state dynamics as a function of dye concentration and solvent environment. Dalton Transactions, 50(40), 14217-14227.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Bricks, J. L., et al. (2015). Molecular design of near infrared polymethine dyes: A review. Dyes and Pigments, 121, 238–255.

- Resch-Genger, U., et al. (2008). Quantum Yields of Fluorescence. In: Standardization and Quality Assurance in Fluorescence Measurements I. Springer, Berlin, Heidelberg.

-

National Institute of Standards and Technology. (n.d.). SRM 936a - Quinine Sulfate Dihydrate. Retrieved from [Link]

-

University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Kim, J. H., et al. (2019). Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy. Pharmaceutics, 11(1), 2.

- Yuan, A., et al. (2013). A novel monoclonal antibody-based targeted drug delivery system for epirubicin and photosensitizer in breast cancer therapy. Journal of Cancer Research and Clinical Oncology, 139(10), 1635-1646.

- Magde, D., et al. (2002). Absolute luminescence quantum yields of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

- Montalti, M., et al. (2006). Handbook of photochemistry. CRC press.

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

- Valeur, B., & Berberan-Santos, M. N. (2012).

- Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600–1000 nm. Analytical chemistry, 83(4), 1232-1242.

- Soper, S. A., & Lunte, S. M. (1991). The use of near-infrared fluorescence detection in capillary electrophoresis. Applied spectroscopy, 45(7), 1063-1068.

- Deshpande, N., et al. (2019). Indocyanine green in a new avatar: a nano-formulation for near-infrared fluorescence imaging and photothermal therapy of tumors. RSC advances, 9(15), 8569-8577.

- Benson, R. C., & Kues, H. A. (1978). The fluorescence properties of indocyanine green as related to its use in clinical ophthalmology. Survey of ophthalmology, 22(6), 377-381.

- Philip, R., et al. (1997). The photophysics of indocyanine green. Journal of Photochemistry and Photobiology A: Chemistry, 105(1), 1-6.

-

Das, B. (2024, April 4). Fluorescence of a compound in high polar solvents. ResearchGate. Retrieved from [Link]

Sources

- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ICG revisited: excited-state dynamics as a function of dye concentration and solvent environment - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. diva-portal.org [diva-portal.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Mastering the Matrix: A Technical Guide to IR-775 Chloride Solubility in DMSO and Water

This guide provides an in-depth exploration of the solubility characteristics of IR-775 chloride, a heptamethine cyanine dye essential for near-infrared (NIR) imaging applications. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple datasheets to offer field-proven insights and detailed protocols for the effective preparation and use of this compound solutions. We will delve into the causality behind solvent choices, establish self-validating protocols, and provide a robust framework for its application in experimental settings.

Executive Summary: The Dichotomy of this compound Solubility

This compound's utility is intrinsically linked to its solubility, which presents a classic dichotomy. As a non-sulfonated cyanine dye, it exhibits excellent solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), making it the preferred vehicle for creating high-concentration stock solutions. Conversely, its aqueous solubility is exceedingly poor, a critical limitation for biological applications that necessitates strategic formulation. This guide will provide the foundational knowledge and practical steps to navigate this solubility landscape effectively.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is paramount before proceeding to dissolution protocols. These characteristics directly influence its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₆Cl₂N₂ | [1] |

| Molecular Weight | 519.55 g/mol | [1] |

| Appearance | Green to dark green solid powder/crystals | [2] |

| Melting Point | 208-215 °C | [1][3] |

| Maximum Absorption (λmax) | ~775 nm (in Methanol) | [2][3] |

Solubility Deep Dive: Dimethyl Sulfoxide (DMSO) as the Primary Solvent

Causality: DMSO is the solvent of choice for initial stock preparation due to its powerful polar aprotic nature. Its ability to disrupt the crystal lattice of complex organic molecules like this compound allows for the creation of concentrated, stable stock solutions. This high-concentration stock is the cornerstone of reproducible experiments, as it allows for minimal volumes to be added to aqueous systems, thereby reducing the risk of solvent-induced artifacts.

Quantitative Solubility: While precise manufacturer specifications are often unpublished, empirical evidence from scientific literature demonstrates that significant concentrations are readily achievable. For instance, stock solutions for experimental use are commonly prepared at 4 mM [4]. In synthetic chemistry applications, concentrations as high as 50 mg in 2 mL of DMF (a similar solvent), equivalent to approximately 48 mM, have been utilized, indicating a high solubility ceiling[5].

Workflow for Preparing a DMSO Stock Solution

Caption: Workflow for preparing this compound stock solution in DMSO.

Protocol 1: Preparation of a 4 mM this compound Stock Solution in DMSO

This protocol is based on concentrations reported in peer-reviewed literature, providing a validated starting point for most research applications[4].

Materials:

-

This compound (MW: 519.55 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), spectroscopy or cell-culture grade

-

Calibrated analytical balance

-

Amber or foil-wrapped microcentrifuge tubes or glass vials

-

Vortex mixer

-

Bath sonicator (optional)

Procedure:

-

Calculation: To prepare a 4 mM stock solution, calculate the required mass:

-

Mass (mg) = 4 mmol/L * 519.55 g/mol * 1 L/1000 mL * 1000 mg/g * Volume (mL)

-

For 1 mL of stock solution: Mass = 4 * 519.55 / 1000 = 2.078 mg

-

-

Weighing: Carefully weigh 2.08 mg of this compound powder and place it into a clean, dry vial.

-

Expert Insight: Due to the small mass, it is advisable to weigh a larger amount (e.g., 10.4 mg) and dissolve it in a proportionally larger volume (e.g., 5 mL) to minimize weighing errors.

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the dye.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is fully dissolved. The solution should appear as a clear, dark green liquid with no visible particulates.

-

Troubleshooting (Self-Validation): If any solid particles remain, place the vial in a bath sonicator for 5-10 minute intervals. This introduces energy to aid dissolution without significant heating. Re-vortex and inspect.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting vials. Store at -20°C.

-

Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture from condensation and degrade the compound. Protecting from light is crucial as cyanine dyes are susceptible to photobleaching.

-

Solubility Deep Dive: Navigating Aqueous Environments

Causality: this compound lacks the sulfonate groups that confer water solubility to other cyanine dyes[6]. Its large, hydrophobic organic structure leads to aggregation and precipitation in purely aqueous solutions. Therefore, direct dissolution in water or buffers like PBS is not feasible.

The Co-Solvent Strategy: To incorporate this compound into aqueous media for biological experiments, a co-solvent strategy is mandatory. The DMSO stock solution is serially diluted into the final aqueous buffer. The key is to ensure the final concentration of DMSO is low enough (typically <0.5% v/v) to be non-toxic to cells, yet sufficient to maintain the dye's solubility.

Workflow for Preparing an Aqueous Working Solution

Caption: Decision workflow for preparing aqueous working solutions.

Protocol 2: Preparation of a 10 µM Working Solution in PBS

Materials:

-

4 mM this compound stock solution in DMSO (from Protocol 1)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile

-

Appropriate laboratory vials/tubes

Procedure:

-

Calculation: Determine the dilution factor required to go from 4 mM (4000 µM) to 10 µM.

-

Dilution Factor = 4000 µM / 10 µM = 400

-

-

Preparation: To prepare 1 mL (1000 µL) of working solution:

-

Volume of Stock = 1000 µL / 400 = 2.5 µL

-

Volume of PBS = 1000 µL - 2.5 µL = 997.5 µL

-

-

Mixing: Add 997.5 µL of PBS to a clean tube first.

-

Addition of Dye: Add 2.5 µL of the 4 mM DMSO stock solution to the PBS.

-

Expert Insight: Always add the concentrated DMSO stock to the larger volume of aqueous buffer while vortexing. This rapid dilution and dispersion is critical to prevent the dye from crashing out of solution as it hits the aqueous environment.

-

-

Final DMSO Concentration: The final DMSO concentration in this working solution is 0.25% (v/v), which is well-tolerated by most cell lines.

-

Self-Validation: After mixing, hold the solution up to a light source to ensure there is no visible precipitate or cloudiness. The solution should be clear. If precipitation occurs, the final concentration may be too high for that specific buffer system, and a more dilute working solution should be prepared. Evidence suggests IR-775 is soluble and stable in a 50%/50% DMSO/H₂O mixture, indicating tolerance for significant water content once dissolved[7].

Stability and Storage: Preserving Dye Integrity

-

Solid Form: Store the solid powder at -20°C in a desiccator, protected from light.

-

DMSO Stock Solutions: As established, store at -20°C in small, single-use aliquots in amber or foil-wrapped vials. Studies on large compound libraries show that most compounds are stable in DMSO/water (90/10) mixtures for up to two years at 4°C, suggesting that pure DMSO stocks at -20°C offer excellent long-term stability[8].

-

Aqueous Working Solutions: These should be prepared fresh for each experiment. Cyanine dyes can degrade, aggregate, or adsorb to container walls in aqueous solutions over time. Do not store dilute aqueous solutions for more than one day.

Conclusion

The effective use of this compound hinges on a clear understanding of its solubility profile. It is readily soluble in DMSO, allowing for the preparation of stable, high-concentration stock solutions. However, it is practically insoluble in water, mandating a co-solvent approach for biological applications. By following the detailed, validated protocols in this guide, researchers can prepare reliable and reproducible solutions, ensuring the integrity of their experimental outcomes in NIR imaging and other advanced applications.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Kozik, V., et al. Stability of Screening Compounds in Wet DMSO . Journal of Biomolecular Screening. [Link]

-

Guo, L., et al. Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance . ChemRxiv. [Link]

-

Garanina, A.S., et al. Lectin-Modified Magnetic Nano-PLGA for Photodynamic Therapy In Vivo . International Journal of Molecular Sciences. [Link]

-

Kuzmin, A.N., et al. Electronic-Resonance Coherent Anti-Stokes Raman Scattering Spectroscopy and Microscopy . ACS Photonics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.polito.it [iris.polito.it]

- 3. IR-775氯化物 Dye content ~90 % | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. mdpi.com [mdpi.com]

- 7. Lectin-Modified Magnetic Nano-PLGA for Photodynamic Therapy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to IR-775 Chloride (CAS: 199444-11-6) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of IR-775 chloride, a versatile near-infrared (NIR) cyanine dye. We will delve into its core properties, explore its diverse applications, and provide detailed experimental insights to empower researchers, scientists, and drug development professionals in harnessing its full potential.

Core Characteristics of this compound

This compound is a synthetic polymethine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. This property makes it an invaluable tool for a range of biomedical applications where deep tissue penetration and minimal autofluorescence are paramount.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 199444-11-6 | [1] |

| Molecular Formula | C₃₂H₃₆Cl₂N₂ | [1][2] |

| Molecular Weight | 519.55 g/mol | [1][2] |

| Appearance | Green to dark green powder or crystals | [2] |

| Melting Point | 208-215 °C (decomposes) | [1] |

| Maximum Absorption (λmax) | ~775 nm (in methanol) | [1] |

| Molar Extinction Coefficient (ε) | ≥ 240,000 cm⁻¹M⁻¹ (in methanol) |

Note: The exact photophysical properties, such as quantum yield and precise molar extinction coefficient, can be solvent-dependent. It is recommended to characterize these properties in the specific solvent system used for your experiments.

Solubility and Stability

Proper dissolution and storage are critical for maintaining the integrity and performance of this compound.

-

Solubility : this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[3] For biological applications, it is crucial to first dissolve the dye in a minimal amount of an organic solvent like DMSO before further dilution in aqueous buffers. High concentrations (>10 mM) may only be achievable in DMSO.[3] It is imperative to assess the final concentration of the organic solvent in the working solution to avoid solvent-induced toxicity in cellular or in vivo models.

-

Stability and Storage : As a solid, this compound should be stored in a cool, dark, and dry place. Solutions of this compound, particularly in protic solvents, may be susceptible to photobleaching and degradation. It is advisable to prepare fresh solutions for each experiment or store stock solutions in the dark at -20°C for short periods. The stability of the dye in your specific experimental buffer and under your lighting conditions should be validated.

Core Applications and Methodologies

The unique spectral properties of this compound have led to its adoption in several cutting-edge research and development areas.

In Vivo Near-Infrared Fluorescence Imaging

The emission of this compound in the NIR window (700-900 nm) allows for deep tissue imaging with reduced scattering and absorption by endogenous chromophores like hemoglobin and melanin. This makes it a powerful tool for non-invasive visualization of biological processes in small animal models.

As a fluorescent probe, this compound can be used for in vivo imaging either in its free form or conjugated to a targeting moiety (e.g., antibody, peptide, or nanoparticle). When excited by an appropriate light source, it emits photons in the NIR range, which can be detected by a sensitive imaging system. The biodistribution of free IR-775 can provide information on vascular permeability and organ clearance, while targeted conjugates can be used to visualize specific cell populations or tissues.

Figure 1: Generalized workflow for in vivo near-infrared fluorescence imaging using this compound.

This protocol is adapted from studies investigating the biodistribution of near-infrared dyes in murine cancer models.[4]

I. Probe Preparation and Animal Handling:

-

Probe Solution: Prepare a stock solution of this compound in sterile, endotoxin-free DMSO. Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or another appropriate vehicle to the desired final concentration. The final DMSO concentration should be minimized (typically <5% v/v) to avoid toxicity.

-

Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft models). All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

II. Administration and Imaging:

-

Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

-

Injection: Administer the this compound solution via intravenous (tail vein) injection.

-

Imaging: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum).[4] Use an appropriate excitation and emission filter set for IR-775.

-

Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest to assess probe accumulation and biodistribution.[4]

III. Ex Vivo Validation:

-

Euthanasia and Organ Harvest: At the final time point, euthanize the mice and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).[4]

-

Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to confirm the biodistribution pattern observed in vivo.[4]

-

Data Analysis: Quantify the fluorescence intensity in each organ.[4]

Photodynamic Therapy (PDT)

This compound can act as a photosensitizer in photodynamic therapy, a promising modality for cancer treatment.

PDT involves the administration of a photosensitizer, which preferentially accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂). These ROS can induce oxidative stress, leading to apoptosis and necrosis of cancer cells.[5][6]

Figure 2: Simplified mechanism of this compound-mediated photodynamic therapy.

This protocol is based on a study investigating the photodynamic effect of this compound on cancer cell lines.[5]

I. Cell Culture and Photosensitizer Incubation:

-

Cell Lines: Culture human cancer cell lines (e.g., MDA-MB-231 breast adenocarcinoma or SKOV-3 ovarian adenocarcinoma) under standard conditions.[5]

-

Incubation: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound and incubate for a predetermined period to allow for cellular uptake.[5] The intracellular distribution can be assessed using fluorescence microscopy.[5]

II. Irradiation and Viability Assessment:

-

Irradiation: Following incubation, irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of IR-775 (around 775 nm). The light dose (J/cm²) should be optimized for the specific cell line and experimental setup.

-

Viability Assay: After irradiation, incubate the cells for a further period (e.g., 24-48 hours) and then assess cell viability using a standard method such as the MTT assay.[5]

III. Mechanistic Studies:

-

ROS Detection: To confirm the generation of ROS, specific fluorescent probes for ROS can be used in conjunction with fluorescence microscopy or flow cytometry.

-

Apoptosis and Oxidative Stress Markers: Investigate markers of apoptosis (e.g., caspase activation) and oxidative stress (e.g., SOD2 expression) using techniques like immunocytochemistry to elucidate the mechanism of cell death.[5]

Synthesis of Covalent Organic Frameworks (COFs)

This compound can serve as a building block for the synthesis of Covalent Organic Frameworks (COFs), which are a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing. The specific synthetic procedures for incorporating this compound into COFs are highly dependent on the desired framework structure and the other building blocks used. Generally, solvothermal methods are employed, where the reactants are heated in a sealed vessel with a suitable solvent or solvent mixture.[7][8]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It may cause skin and serious eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a potent and versatile near-infrared dye with significant potential in various fields of research and drug development. Its strong absorbance and fluorescence in the NIR window make it an excellent candidate for in vivo imaging and photodynamic therapy. Furthermore, its chemical structure allows for its incorporation into advanced materials such as Covalent Organic Frameworks. By understanding its core properties and following validated experimental protocols, researchers can effectively leverage the capabilities of this powerful molecule to advance their scientific endeavors.

References

-

ResearchGate. What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?. [Link]

-

ResearchGate. In vivo fluorescence imaging and biodistribution of free IR775, Hb-IR775, and PEG-Hb-IR775 NPs in H22 tumor-bearing mice. [Link]

-

PubMed. The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines. [Link]

-

Chemical Society Reviews. In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles. [Link]

-

PMC - NIH. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. [Link]

-

Green Chemistry. Efficient synthesis of covalent organic frameworks in supercritical carbon dioxide and their application in iodine capture. [Link]

-

PMC - NIH. Extrapolating from acute to chronic toxicity in vitro. [Link]

-

MDPI. Covalent Organic Framework Composites: Synthesis and Analytical Applications. [Link]

-

Taylor & Francis eBooks. Cellular Uptake and Transcytosis. [Link]

-

ResearchGate. The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines. [Link]

Sources

- 1. IR-775氯化物 Dye content ~90 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. IR 775 Chloride | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Continuous Synthesis and Processing of Covalent Organic Frameworks in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of IR-775 Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of IR-775 chloride, a near-infrared (NIR) heptamethine cyanine dye. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their chemical and biomedical applications of this versatile fluorophore.

Introduction to this compound: A Versatile Near-Infrared Dye

This compound is a synthetic organic dye belonging to the heptamethine cyanine class, characterized by two indolenine heterocyclic nuclei linked by a seven-carbon polymethine chain. This extended conjugated system is responsible for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, typically around 775 nm.[1] Its applications are diverse, ranging from being a laser dye to a fluorescent label in biological imaging and sensing, owing to the low autofluorescence of biological tissues in the NIR window.[]

Key Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₆Cl₂N₂ | [1] |

| Molecular Weight | 519.55 g/mol | [1][3] |

| Appearance | Green to dark green solid | |

| Melting Point | 208-215 °C | [1] |

| Maximum Absorption (λmax) | ~775 nm (in methanol) | [1] |

The Synthetic Pathway: A Mechanistic Approach